
Methyl 2-amino-2-(3,5-difluorophenyl)acetate
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Overview
Description
Methyl 2-amino-2-(3,5-difluorophenyl)acetate (CAS: 210530-70-4) is a fluorinated aromatic ester with the molecular formula C₉H₉F₂NO₂ and a molecular weight of 209.17 g/mol. This compound features a methyl ester group, an amino substituent, and a 3,5-difluorophenyl moiety. It is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of β-amino amides and fluorinated carbene complexes . The compound’s purity in commercial catalogs is typically ≥95% .
Key spectral data (¹H NMR, ¹³C NMR, and ¹⁹F NMR) align with structurally analogous compounds, confirming its identity and stability under standard conditions . Its synthesis often involves alkylation or esterification reactions, as demonstrated in catalytic fluorination studies and scalable amide syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(3,5-difluorophenyl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker reaction, where it reacts with ammonium chloride and potassium cyanide to form 2-amino-2-(3,5-difluorophenyl)acetonitrile.
Hydrolysis: The nitrile group is then hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Esterification: Finally, the carboxylic acid is esterified using methanol and a catalytic amount of sulfuric acid to produce this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the Strecker reaction and hydrolysis steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3,5-difluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of Methyl 2-nitro-2-(3,5-difluorophenyl)acetate.
Reduction: Formation of Methyl 2-amino-2-(3,5-difluorophenyl)ethanol.
Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
Antiviral Activity
Research indicates that compounds with similar structures to methyl 2-amino-2-(3,5-difluorophenyl)acetate exhibit antiviral properties, particularly against viruses such as HIV and influenza. The presence of fluorine substituents enhances the compound's interaction with viral proteins, potentially improving its efficacy. For instance, studies have shown that derivatives with fluorinated phenyl groups demonstrate superior anti-HIV activity due to their ability to engage hydrophobic pockets within viral proteins .
Anti-inflammatory Properties
this compound may also possess anti-inflammatory effects. Compounds that share structural characteristics have been shown to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These effects are crucial for developing new treatments for inflammatory diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(3,5-difluorophenyl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors in the body. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Halogen Substituents
Functional Group Additions
Ester Group Modifications
Amino Group Derivatives
Key Research Findings and Trends
Fluorine vs. Chlorine Effects: Fluorine’s electronegativity and smaller atomic radius enhance metabolic stability and bioavailability compared to chlorine, making Methyl 2-amino-2-(3,5-difluorophenyl)acetate preferable in drug discovery .
Steric and Electronic Influences: Bulky substituents (e.g., CF₃) reduce reaction yields but improve thermal stability, while cyano/nitro groups increase electrophilicity for cross-coupling reactions .
Ester Group Impact : Methyl esters offer higher reactivity in nucleophilic substitutions than tert-butyl analogs, though tert-butyl groups improve steric protection in sensitive syntheses .
Biological Activity
The biological activity of methyl 2-amino-2-(3,5-difluorophenyl)acetate is primarily attributed to its interaction with specific molecular targets. The compound's fluorine atoms enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The amino and ester groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity.
Antimicrobial Activity
While specific data on this compound is limited, structurally similar compounds have shown promising antimicrobial activity. For instance:
Compound | Microbial Strain | Inhibition Zone Diameter (mm) |
---|---|---|
Compound 5 | Enterococcus faecium E5 | 17 |
Compound 6 | Enterococcus faecium E5 | 15 |
Compound 6 | Staphylococcus aureus ATCC 6538 | 8 |
Compound 7b | Bacillus subtilis ATCC 6683 | 10 |
These results suggest that this compound may possess antimicrobial properties, particularly against gram-positive bacteria .
Antioxidant Activity
Research on structurally related compounds has revealed potential antioxidant activity. In a study using the DPPH method, a similar compound (4H-1,3-oxazol-5-one) showed a DPPH inhibition rate of 16.75 ± 1.18% . This suggests that this compound might also possess antioxidant properties, although further research is needed for confirmation.
Anti-inflammatory Activity
Compounds with similar structural features have demonstrated significant anti-inflammatory effects. A case study involving pyrimidine derivatives ( 15–17 ) showed:
- Decreased iNOS and COX-2 mRNA expressions
- Reduced protein levels of COX-2 and iNOS enzymes
- Higher suppressive effects compared to indomethacin
These findings suggest that this compound may have potential anti-inflammatory properties, warranting further investigation.
Anticancer Activity
Research on analogous compounds has indicated potential anticancer activity. While specific data on this compound is not available, structurally similar compounds have shown promise in inhibiting cancer cell proliferation. The compound's unique structure, particularly the difluorophenyl moiety, may contribute to its potential anticancer properties.
Neuropharmacological Effects
The structural features of this compound suggest potential applications in neuropharmacology. However, detailed studies on its specific effects on the nervous system are yet to be conducted.
Structure-Activity Relationship (SAR)
SAR studies on related compounds have provided insights into the importance of specific structural features:
- The presence of electron-releasing substituents, such as pyridine and chloromethyl groups, on the pyrimidine skeleton enhances anti-inflammatory activity .
- Hydrophilic functional groups at the meta and para positions of the phenyl ring are preferred for cytotoxicity .
- The size of substituents at the para position needs to be small, while the meta position has more tolerance for larger functional groups .
These findings provide valuable guidance for future modifications of this compound to enhance its biological activity.
Properties
Molecular Formula |
C9H9F2NO2 |
---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
methyl 2-amino-2-(3,5-difluorophenyl)acetate |
InChI |
InChI=1S/C9H9F2NO2/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8H,12H2,1H3 |
InChI Key |
MIFHKOUGNLCIIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC(=CC(=C1)F)F)N |
Origin of Product |
United States |
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